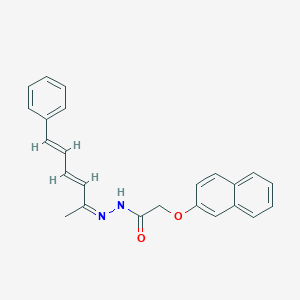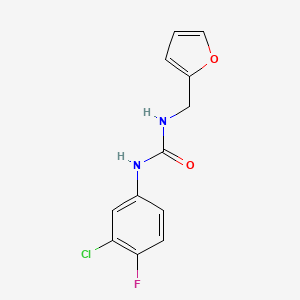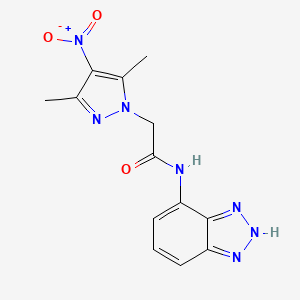
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(2-naphthyloxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(2-naphthyloxy)acetohydrazide, also known as MPH-Nap, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(2-naphthyloxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and tumor growth in animal models. It has also been shown to have antioxidant properties and can protect against oxidative stress. This compound has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(2-naphthyloxy)acetohydrazide for lab experiments include its low toxicity, well-tolerated nature, and potential therapeutic applications. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(2-naphthyloxy)acetohydrazide include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(2-naphthyloxy)acetohydrazide involves the reaction between 2-naphthol and ethyl acetoacetate to form 2-(2-naphthyloxy)acetophenone. This compound is then reacted with hydrazine hydrate to form the hydrazide derivative, which is further reacted with 1-methyl-5-phenyl-2,4-pentadien-1-one to produce this compound.
Aplicaciones Científicas De Investigación
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(2-naphthyloxy)acetohydrazide has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various animal models.
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-N-[(Z)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-19(9-5-6-12-20-10-3-2-4-11-20)25-26-24(27)18-28-23-16-15-21-13-7-8-14-22(21)17-23/h2-17H,18H2,1H3,(H,26,27)/b9-5+,12-6+,25-19- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBAGRSKCSJRLJ-IYAIQGCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC2=CC=CC=C2C=C1)C=CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)COC1=CC2=CC=CC=C2C=C1)/C=C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5421276.png)

![1-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5421291.png)

![2-(2-chloro-6-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5421304.png)
![N-{(3S)-1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-pyrrolidinyl}acetamide](/img/structure/B5421311.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-isopropylpyrimidine-4-carboxamide](/img/structure/B5421318.png)

![1-({3-[(4-isopropylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-yl}methyl)-1H-benzimidazole](/img/structure/B5421346.png)
![methyl [(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5421347.png)
![1-[(2'-methoxy-4-biphenylyl)carbonyl]-4-azepanamine](/img/structure/B5421362.png)
![3-(allylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421366.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5421378.png)
